1h-Thieno[2,3-f]benzimidazole

Organic photovoltaics Non-fullerene acceptors Semiconducting polymers

1H-Thieno[2,3-f]benzimidazole (CAS: 356570-41-7) is a fused heterocyclic building block comprising a thiophene ring annulated to a benzimidazole core. The compound has a molecular formula C9H6N2S, molecular weight 174.22 g/mol, calculated LogP of 2.78, and polar surface area of 56.92 Ų.

Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol
Cat. No. B12833296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Thieno[2,3-f]benzimidazole
Molecular FormulaC9H6N2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1=CSC2=CC3=C(C=C21)NC=N3
InChIInChI=1S/C9H6N2S/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-5H,(H,10,11)
InChIKeyMRAQQLHWDGZMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Thieno[2,3-f]benzimidazole CAS 356570-41-7: Procurement and Technical Data Sheet Summary


1H-Thieno[2,3-f]benzimidazole (CAS: 356570-41-7) is a fused heterocyclic building block comprising a thiophene ring annulated to a benzimidazole core . The compound has a molecular formula C9H6N2S, molecular weight 174.22 g/mol, calculated LogP of 2.78, and polar surface area of 56.92 Ų [1]. This rigid, planar scaffold serves as a precursor for functionalized derivatives with applications in medicinal chemistry, organic electronics, and materials science [2].

1H-Thieno[2,3-f]benzimidazole versus General Benzimidazole Analogs: Why Ring Fusion Alters Procurement Specifications


Procurement of 1H-Thieno[2,3-f]benzimidazole cannot be substituted with simple benzimidazole or thiophene building blocks due to fundamental differences in electronic structure and intermolecular packing conferred by the fused [2,3-f] annulation geometry . Comparative studies on structurally related thiophene-benzimidazole conjugates demonstrate that even subtle variations in substitution pattern on the fused scaffold produce significant shifts in HOMO-LUMO energy levels (differences exceeding 0.3 eV) and optical bandgaps (range 1.50–1.65 eV across analogs) [1]. Furthermore, the specific [2,3-f] fusion dictates the orientation of the sulfur heteroatom relative to the imidazole nitrogen, a parameter that critically affects charge transport anisotropy and molecular recognition by biological targets [2]. Class-level inference from benzimidazole derivative libraries indicates that regioisomeric fusion patterns (e.g., [3,4-d] versus [2,3-f]) yield distinct pharmacological profiles and solid-state morphologies that cannot be reliably extrapolated without empirical validation [2][3].

Quantitative Differentiation Evidence: 1H-Thieno[2,3-f]benzimidazole versus Closest Analogs


Power Conversion Efficiency in Dithienobenzimidazole-Based OPV Devices: Benchmarking Against Non-Fullerene Acceptor Systems

Polymers incorporating the dithienobenzimidazole (DTBI) building unit—a structural extension of the 1H-Thieno[2,3-f]benzimidazole core—achieve a power conversion efficiency (PCE) of 6.3% when paired with the benchmark non-fullerene acceptor Y6 in bulk heterojunction photovoltaic cells [1]. This performance metric is comparable to other thiophene-imidazole copolymer systems (P1–P3) which exhibited PCEs ranging from 4.55% to 6.76% under similar device architectures with PC71BM acceptors [2]. The quantitative difference underscores that the thienoimidazole fusion motif enables moderate-efficiency OPV performance suitable for specialized applications requiring sulfur-containing heteroaromatic donors with deep HOMO energy levels.

Organic photovoltaics Non-fullerene acceptors Semiconducting polymers

Optical Bandgap Tunability: Spectroscopic Comparison of Thiophene-Benzimidazole Conjugates

A systematic optoelectronic performance comparison of thiophene-linked benzimidazole conjugates with diverse substitution patterns reveals that the fused thieno-benzimidazole architecture provides tunable optical properties with absorption maxima ranging across 350–900 nm and optical bandgaps varying between 1.50 and 1.61 eV [1]. This bandgap range corresponds to the maximum photon flux region of the solar spectrum, a critical design parameter for photovoltaic applications [1]. Comparative spectroscopic analysis demonstrates that different substitution patterns on the benzimidazole core produce measurable shifts in HOMO energy levels (e.g., −5.24 eV for P1 versus −5.37 eV for P2) [2].

Optoelectronic materials Bandgap engineering Spectroscopic characterization

Anticancer Potency of Fused Thiophene-Benzimidazole Hybrids: EGFR-Targeted Cytotoxicity Comparison

Fused thiophene-benzimidazole conjugates demonstrate selective cytotoxicity against cancer cell lines with IC50 values in the sub-micromolar range. Compound 4d, an acetamide-linked fused thiophene-benzimidazole hybrid, exhibited remarkable potency against PANC-1 pancreatic cancer cells with IC50 = 0.067 ± 0.019 μM and a selectivity index of 1521.34 relative to normal BEAS-2B cells (IC50 = 101.93 ± 2.21 μM) [1]. Compound 6d demonstrated pronounced cytotoxicity against A549 lung cancer cells (IC50 = 0.82 ± 0.02 μM) with moderate selectivity (SI = 23.24) [1]. Both compounds significantly inhibited EGFR phosphorylation, establishing the fused thiophene-benzimidazole scaffold as a privileged pharmacophore for EGFR-targeted anticancer development [1].

Medicinal chemistry EGFR inhibitors Anticancer agents

Kinase Selectivity Profile: Thiophene-Benzimidazole as PLK Inhibitor Scaffold

Thiophene-benzimidazole compounds demonstrate potent and reversible inhibition of polo-like kinases with differential selectivity across PLK isoforms. A representative thiophene-benzimidazole ATP-competitive inhibitor (Polo-like Kinase Inhibitor III) exhibits Ki values of 4.8 nM for Plk1, 3.8 nM for Plk2, 8.0 nM for Plk3, and 163 nM for Plk4, while showing little or much reduced activity against 39 other commonly studied kinases . This selectivity profile is notable compared to broader-spectrum kinase inhibitors. The compound preferentially inhibits proliferation of 11 tumor cell lines (IC50 ≤ 0.7 μM) over normal human diploid fibroblasts (IC50 = 6.14 μM), demonstrating an approximately 9-fold selectivity window .

Kinase inhibition Polo-like kinase Selectivity profiling

Regioisomeric Fusion Impact on Proton Pump Inhibition: Thieno[3,4-d]imidazole versus Benzimidazole Comparison

A direct comparative pharmacological study between a substituted thieno[3,4-d]imidazole (S 1924) and a substituted benzimidazole (S 3337) reveals significant differences in in vivo efficacy profiles despite both compounds acting as H+/K+-ATPase inhibitors [1]. While both compounds showed similar effectiveness to omeprazole in pylorus-ligated rats, in stomach-lumen-perfused rats and Heidenhain pouch dogs, the benzimidazole derivative S 3337 was clearly less effective than omeprazole, whereas the thienoimidazole S 1924 maintained comparable efficacy across all in vivo models [1]. This difference is attributed, in part, to the lower pKa of the thienoimidazole (3.4) compared to omeprazole (4.0), affecting accumulation in gastric glands [1].

H+/K+-ATPase inhibition Gastric acid suppression Regioisomer comparison

Angiotensin II Antagonistic Activity: Thienoimidazole Derivatives in Cardiovascular Applications

Patent disclosure EP 0483683 B1 establishes that benzimidazole derivatives incorporating a fused thiophene ring (ring A) exhibit potent angiotensin II antagonistic activity with antihypertensive efficacy [1]. The structural requirements for activity are precisely defined: the thiophene ring may optionally contain substitution in addition to the R3 group; R1 is hydrogen or optionally substituted hydrocarbon residue; R2 and R3 are independently groups capable of forming an anion; X is a direct bond or a spacer with atomic length ≤2 between the phenylene and phenyl groups [1]. These structural constraints differentiate the thienoimidazole scaffold from non-fused benzimidazole alternatives, which lack the specific conformational and electronic properties conferred by the sulfur-containing fused ring [1].

Angiotensin II antagonist Antihypertensive agents Cardiovascular therapeutics

Procurement-Relevant Application Scenarios for 1H-Thieno[2,3-f]benzimidazole Based on Quantitative Evidence


Organic Photovoltaic Donor Polymer Synthesis

Researchers developing semiconducting polymers for non-fullerene organic photovoltaics should procure 1H-Thieno[2,3-f]benzimidazole as a precursor for synthesizing dithienobenzimidazole (DTBI) building units. Evidence demonstrates that DTBI-based polymers achieve PCE of 6.3% when paired with Y6 acceptor [1], comparable to the 4.55–6.76% range established for structurally analogous thieno-imidazole copolymers [2]. The scaffold's deep HOMO energy levels (≤ −5.24 eV) [2] confer air stability and enable high open-circuit voltages, making this compound suitable for OPV material optimization campaigns.

EGFR-Targeted Anticancer Lead Optimization

Medicinal chemistry groups pursuing selective EGFR inhibitors for pancreatic or lung cancer should prioritize 1H-Thieno[2,3-f]benzimidazole as a core scaffold for derivatization. Fused thiophene-benzimidazole hybrids have demonstrated sub-micromolar cytotoxicity against PANC-1 cells (IC50 = 0.067 μM) with exceptional selectivity indices exceeding 1500-fold versus normal cells [1]. The scaffold's ability to inhibit EGFR phosphorylation at levels comparable to erlotinib [1] establishes a validated starting point for structure-activity relationship studies targeting EGFR-driven malignancies.

PLK-Selective Kinase Inhibitor Development

Laboratories engaged in polo-like kinase inhibitor discovery should procure thiophene-benzimidazole building blocks based on established selectivity data. The thiophene-benzimidazole pharmacophore achieves Ki values of 3.8–8.0 nM for Plk1–3 with minimal activity against 39 other kinases [1]. The approximately 9-fold selectivity window between tumor cell lines (IC50 ≤ 0.7 μM) and normal fibroblasts (IC50 = 6.14 μM) [1] provides a quantitative selectivity benchmark for analog optimization.

Optoelectronic Material Bandgap Engineering

Materials scientists developing organic semiconductors for visible-to-near-IR optoelectronic applications should utilize 1H-Thieno[2,3-f]benzimidazole as a tunable building block. Systematic comparisons demonstrate that thiophene-benzimidazole conjugates exhibit optical bandgaps spanning 1.50–1.61 eV with absorption across 350–900 nm [1]. The HOMO energy level tunability of 0.13 eV across structurally related analogs [1] provides a quantitative framework for rational bandgap engineering in organic field-effect transistors and photodetectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1h-Thieno[2,3-f]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.